molecular formula C13H18N2O3S B2400311 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide CAS No. 309279-87-6

1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B2400311
CAS No.: 309279-87-6
M. Wt: 282.36
InChI Key: MKLKAEFDIVQLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound characterized by the presence of a piperidine ring substituted with a carboxamide group and a sulfonyl group attached to a 4-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-piperidinecarboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form hydrogen bonds with target proteins, while the piperidine ring can interact with hydrophobic pockets in the protein structure. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and carboxamide groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10-2-4-12(5-3-10)19(17,18)15-8-6-11(7-9-15)13(14)16/h2-5,11H,6-9H2,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLKAEFDIVQLTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.